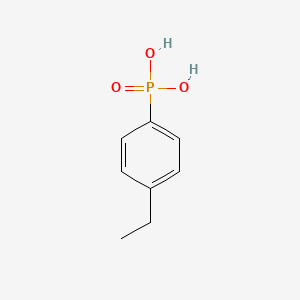

(4-Ethylphenyl)phosphonic acid

CAS No.: 6873-66-1

Cat. No.: VC16042167

Molecular Formula: C8H11O3P

Molecular Weight: 186.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6873-66-1 |

|---|---|

| Molecular Formula | C8H11O3P |

| Molecular Weight | 186.14 g/mol |

| IUPAC Name | (4-ethylphenyl)phosphonic acid |

| Standard InChI | InChI=1S/C8H11O3P/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |

| Standard InChI Key | CRPRCSYCZWFVED-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)P(=O)(O)O |

Introduction

Structural and Molecular Characteristics

(4-Ethylphenyl)phosphonic acid belongs to the arylphosphonic acid family, where the phosphonic acid group is directly bonded to an aromatic ring substituted with an ethyl group at the para position. The ethyl substituent enhances the compound’s hydrophobicity compared to simpler analogs like phenylphosphonic acid, influencing its solubility and interfacial behavior. The molecular structure is validated by spectroscopic techniques such as ³¹P NMR, which typically shows a resonance peak near 20 ppm for the phosphonic acid group .

Key Molecular Data

| Property | Value |

|---|---|

| CAS Number | 6873-66-1 |

| Molecular Formula | C₈H₁₁O₃P |

| Molecular Weight | 186.15 g/mol |

| Exact Mass | 186.045 g/mol |

| PSA (Polar Surface Area) | 66.4 Ų |

| LogP (Partition Coefficient) | 1.82 |

The phosphonic acid group’s strong hydrogen-bonding capacity enables robust interactions with metal oxides and organic substrates, making it valuable in surface functionalization .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthesis route involves the hydrolysis of diethyl (4-ethylphenyl)phosphonate. This reaction is typically conducted under acidic conditions (e.g., concentrated HCl) at reflux temperatures (100–120°C) for 12–24 hours . The McKenna procedure—a two-step process using bromotrimethylsilane followed by methanolysis—is also employed for high-purity yields.

Reaction Scheme:

-

Diethyl (4-ethylphenyl)phosphonate → (4-Ethylphenyl)phosphonic Acid

Industrial Manufacturing

Industrial production utilizes continuous-flow reactors to hydrolyze dialkyl phosphonates at scale. Process optimization focuses on minimizing byproducts like ethyl chloride, which forms during acid-catalyzed dealkylation. Advanced purification techniques, such as recrystallization from ethanol-water mixtures, ensure >99% purity for pharmaceutical and electronic applications .

Physicochemical Properties

Thermal Stability

(4-Ethylphenyl)phosphonic acid exhibits moderate thermal stability, with decomposition onset observed at 220°C under nitrogen atmosphere. Differential scanning calorimetry (DSC) reveals an endothermic melting point at 145–148°C, though this varies with crystallization conditions .

Solubility and Reactivity

The compound is sparingly soluble in water (1.2 g/L at 25°C) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its acidity (pKa₁ ≈ 2.1, pKa₂ ≈ 7.4) enables dual protonation states, facilitating coordination with divalent metal ions (e.g., Zn²⁺, Al³⁺) in aqueous and non-aqueous media .

Applications in Research and Industry

Materials Science

(4-Ethylphenyl)phosphonic acid is widely used to functionalize metal oxide surfaces (e.g., TiO₂, Al₂O₃). Self-assembled monolayers (SAMs) of this compound improve corrosion resistance in aerospace alloys by forming stable phosphonate-metal bonds . In MOF synthesis, it acts as a bridging ligand, enhancing structural stability through strong P–O–M (metal) linkages.

Biomedical Applications

Recent studies explore its potential as a bone-targeting agent due to phosphonic acids’ affinity for hydroxyapatite. Functionalized nanoparticles incorporating (4-ethylphenyl)phosphonic acid show promise in targeted drug delivery systems for osteoporosis treatment .

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving catalyst longevity and selectivity in Suzuki-Miyaura couplings. Its electron-withdrawing phosphonic group stabilizes palladium intermediates, reducing undesired homocoupling byproducts .

Comparative Analysis with Related Compounds

| Compound | Substituent | LogP | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| Phenylphosphonic Acid | -H | 1.02 | 158–160 | Corrosion inhibition |

| (4-Methylphenyl)phosphonic Acid | -CH₃ | 1.45 | 142–145 | Polymer modification |

| (4-Ethylphenyl)phosphonic Acid | -C₂H₅ | 1.82 | 145–148 | MOF synthesis, drug delivery |

The ethyl group’s bulkiness increases hydrophobicity (higher LogP) compared to methyl or hydrogen analogs, enhancing compatibility with non-polar matrices .

Future Research Directions

-

Drug Delivery Systems: Optimizing bone-targeting efficiency through structural derivatization.

-

Advanced Materials: Developing ultrathin phosphonate-based coatings for flexible electronics.

-

Environmental Applications: Investigating metal ion sequestration in wastewater treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume